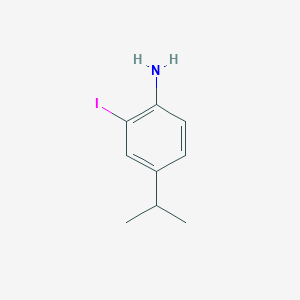

2-Iodo-4-isopropylaniline

Beschreibung

Historical Context and Evolution of Anilines in Organic Synthesis

Aniline (B41778), first isolated in 1826 by Otto Unverdorben through the destructive distillation of indigo, has a rich history that is deeply intertwined with the development of organic chemistry and the chemical industry. e-bookshelf.debritannica.comtrcleiden.nl Initially named "Krystallin," it was later synthesized from coal tar and by the reduction of nitrobenzene. trcleiden.nlmdpi.com The discovery of mauveine, the first synthetic dye, by William Henry Perkin in 1856, which used an impure form of aniline, marked a pivotal moment. e-bookshelf.demdpi.com This discovery not only revolutionized the textile industry by providing a wide range of vibrant and fade-resistant colors but also spurred the growth of industrial research laboratories and the modern chemical industry, with companies like BASF being founded on the production of aniline-based dyes. trcleiden.nlmdpi.com

The structural elucidation of aniline was fundamental to understanding its reactivity, leading to the development of key reactions such as alkylation and diazotization. mdpi.com The diazotization of aniline, in particular, opened up pathways to a vast number of commercially important organic compounds and dyes. britannica.com Throughout the 19th and 20th centuries, anilines and their derivatives became indispensable intermediates in the synthesis of pharmaceuticals, agrochemicals, polymers, and rubber processing chemicals. e-bookshelf.deresearchgate.net The ability to introduce various substituents onto the aniline ring allowed chemists to fine-tune the properties of the resulting molecules, leading to the development of a vast library of aniline derivatives with diverse applications.

Significance of Iodo- and Isopropyl Substituents in Aromatic Amines

The functionality of an aromatic amine is significantly influenced by the nature of the substituents on the aromatic ring. The presence of iodo and isopropyl groups on the aniline scaffold, as seen in 2-Iodo-4-isopropylaniline, imparts specific and valuable characteristics.

Iodo Substituents: The iodine atom, a member of the halogen group, is a deactivating substituent in electrophilic aromatic substitution reactions, meaning it slows down the reaction rate compared to unsubstituted benzene (B151609). masterorganicchemistry.com However, it is an ortho-, para-director, guiding incoming electrophiles to these positions. msu.edu The carbon-iodine bond is the weakest among the carbon-halogen bonds, making iodo-substituted arenes highly reactive in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. uni-regensburg.dersc.orgacs.org This reactivity makes iodoanilines valuable precursors for the synthesis of complex molecules where a new carbon-carbon or carbon-heteroatom bond is required. The iodine atom can be readily displaced by various nucleophiles or can participate in metal-catalyzed reactions, providing a versatile handle for molecular elaboration. mdpi.com Furthermore, iodine's large size and polarizability can influence the solid-state packing and physical properties of molecules. The presence of iodine can also be exploited in the synthesis of radiolabeled compounds for imaging and therapeutic applications.

Isopropyl Substituents: The isopropyl group is an alkyl group and, as such, is an activating substituent in electrophilic aromatic substitution. lkouniv.ac.inwikipedia.org It is an ortho-, para-director, increasing the electron density of the aromatic ring through an inductive effect and hyperconjugation, thus making the ring more susceptible to electrophilic attack. lkouniv.ac.in The bulky nature of the isopropyl group can also introduce steric hindrance, which can influence the regioselectivity of reactions by directing incoming reagents to less hindered positions. wikipedia.org In the context of aniline derivatives, the electron-donating nature of the isopropyl group increases the basicity of the amino group compared to unsubstituted aniline. lkouniv.ac.in The lipophilicity of the isopropyl group can enhance the solubility of the molecule in organic solvents and influence its pharmacokinetic properties in medicinal chemistry applications. solubilityofthings.com

Overview of Research Trajectories for this compound and Related Analogs

The research interest in this compound stems from the combined utility of its functional groups, placing it at the intersection of several important classes of organic compounds.

Context within Iodinated Aniline Derivatives

Iodinated anilines are important building blocks in organic synthesis. researchgate.net Methods for the iodination of anilines often involve electrophilic iodinating agents such as N-iodosuccinimide (NIS) or iodine monochloride (ICl). msu.eduresearchgate.net The regioselectivity of these reactions can often be controlled by the reaction conditions. researchgate.net For instance, procedures have been developed for the selective para-iodination of anilines. researchgate.net Di- and tri-iodoanilines can also be synthesized, and their subsequent deamination can provide access to polyiodinated benzene derivatives. researchgate.net The reactivity of the iodo group in these compounds makes them key intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. smolecule.com Research in this area continues to focus on developing milder, more selective, and environmentally benign iodination methods. mdpi.comsioc-journal.cn

Context within Isopropylaniline Derivatives

Isopropylaniline derivatives are utilized in various industrial applications, including the synthesis of dyes, polymers, and herbicides. epo.orggoogle.com The synthesis of isopropylanilines can be achieved through the alkylation of aniline with propylene (B89431) or isopropanol (B130326) in the presence of an acid catalyst. epo.orggoogle.com The position of the isopropyl group can influence the properties and reactivity of the molecule. For example, 4-isopropylaniline (B126951) is a known building block in the production of azo dyes. solubilityofthings.com The presence of the isopropyl group enhances the compound's solubility in organic solvents. solubilityofthings.com Research in this area often focuses on optimizing catalytic systems for the selective alkylation of anilines and exploring the applications of the resulting derivatives. researchgate.net

Positioning within Broader Aryl Halide and Aniline Research

In the broader context of organic synthesis, this compound is a prime example of a substituted aryl halide. Aryl halides, particularly aryl iodides, are fundamental substrates in transition metal-catalyzed cross-coupling reactions. uni-regensburg.demdpi.comliverpool.ac.uk The development of these reactions, pioneered by chemists such as Suzuki, Heck, and Negishi, has revolutionized the way complex organic molecules are constructed and has been recognized with the Nobel Prize in Chemistry. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. rsc.orgacs.org

Anilines, as a class of compounds, are crucial nucleophiles in these cross-coupling reactions, particularly in C-N bond formation to generate arylamines. acs.orgmdpi.com The development of efficient catalysts and ligands for the coupling of anilines with aryl halides remains an active area of research, with applications in the synthesis of pharmaceuticals, organic materials, and natural products. rsc.orgacs.org The compound this compound, possessing both the reactive aryl iodide and the nucleophilic aniline functionalities within the same molecule, presents interesting possibilities for intramolecular reactions to form heterocyclic structures or as a bifunctional component in more complex synthetic strategies.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-iodo-4-propan-2-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12IN/c1-6(2)7-3-4-9(11)8(10)5-7/h3-6H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIDLOAJVWCFQAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901294441 | |

| Record name | 2-Iodo-4-(1-methylethyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901294441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76842-15-4 | |

| Record name | 2-Iodo-4-(1-methylethyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76842-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Iodo-4-(1-methylethyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901294441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Iodo 4 Isopropylaniline

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.comyoutube.com For 2-Iodo-4-isopropylaniline, the primary disconnections involve the carbon-iodine (C-I) and carbon-nitrogen (C-N) bonds.

A logical retrosynthetic approach would disconnect the C-I bond, suggesting a direct iodination of a 4-isopropylaniline (B126951) precursor. This is a common strategy for introducing iodine onto an activated aromatic ring. commonorganicchemistry.com Another key disconnection breaks the C-N bond, which could imply a coupling reaction, such as a Buchwald-Hartwig amination, to form the aniline (B41778) from a precursor like 1,2-diiodo-4-isopropylbenzene (B6305921). A further disconnection of the isopropyl group could lead back to a simpler aniline derivative, though this is a less common synthetic step.

Direct Iodination Strategies for 4-Isopropylaniline Precursors

Direct iodination of an aniline derivative is a primary route for synthesizing iodoanilines. ajol.info The amino group is a strong activating group, directing electrophilic substitution to the ortho and para positions.

Regioselectivity Control in Aromatic Iodination

The synthesis of this compound from 4-isopropylaniline presents a regioselectivity challenge. The amino group is a powerful ortho-, para-director, while the isopropyl group is a weaker ortho-, para-director. Since the para position is blocked by the isopropyl group, iodination is directed to the positions ortho to the amino group. This would lead to the desired 2-iodo product. However, di-iodination at both positions ortho to the amino group can occur, leading to 2,6-diiodo-4-isopropylaniline.

Controlling the reaction conditions, such as temperature, solvent, and the nature of the iodinating agent, is crucial to favor mono-iodination and achieve high selectivity for the 2-iodo isomer. nih.govsci-hub.se The use of a bulky iodinating agent or a protecting group on the amine can also enhance regioselectivity by sterically hindering one of the ortho positions.

Halogenation Reagents and Catalysts

A variety of reagents and catalysts are available for the electrophilic iodination of aromatic compounds.

N-Iodosuccinimide (NIS) : NIS is a mild and effective iodinating agent for electron-rich aromatic compounds like anilines. leapchem.comscispace.com It is often used with an acid catalyst, such as trifluoroacetic acid or p-toluenesulfonic acid, to enhance its electrophilicity. researchgate.netorganic-chemistry.org The reaction conditions can be tuned to achieve high yields and regioselectivity. organic-chemistry.org Iron(III) chloride has also been shown to be an effective catalyst for the activation of NIS in the iodination of anilines. acs.org

Iodine Monochloride (ICl) : ICl is a reactive electrophilic iodinating agent that can be used for the direct iodination of anilines. nih.gov The reaction is typically carried out in a solvent like acetic acid. prepchem.com

Pyridine Iodine Monochloride (PyICl) : This reagent offers a milder alternative for electrophilic iodination and can provide good ortho-para selectivity under near-neutral conditions, which is beneficial for sensitive substrates like anilines. tcichemicals.com

Iodine with an Oxidizing Agent : A combination of molecular iodine with an oxidizing agent, such as hydrogen peroxide or nitric acid, can generate a more electrophilic iodine species in situ. acsgcipr.orgquora.com This method can be effective but may require careful control to avoid over-oxidation of the aniline substrate.

Silver Salt/Iodine Systems : Silver salts like silver sulfate (B86663) (Ag2SO4) can activate molecular iodine to generate a potent electrophilic iodinating species. nih.gov These systems have been used for the iodination of various aromatic compounds, including anilines. uky.edu

| Reagent/Catalyst System | Substrate | Key Features |

| N-Iodosuccinimide (NIS) / Acid Catalyst | Electron-rich aromatics | Mild conditions, high yields, tunable regioselectivity. researchgate.netorganic-chemistry.org |

| Iodine Monochloride (ICl) | Anilines | Reactive, often used in acetic acid. nih.govprepchem.com |

| Pyridine Iodine Monochloride (PyICl) | Phenols, Anilines | Mild, near-neutral conditions, good ortho-para selectivity. tcichemicals.com |

| Iodine / Oxidizing Agent | Aromatics | In situ generation of electrophilic iodine. acsgcipr.orgquora.com |

| Silver Salt / Iodine | Aromatics | Activation of iodine for potent electrophilic iodination. nih.govuky.edu |

Cross-Coupling Approaches Involving Iodine

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and iodoarenes are excellent substrates for these transformations. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are widely used in organic synthesis.

Buchwald-Hartwig Amination : This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.org In the context of this compound, one could envision a synthesis starting from 1,2-diiodo-4-isopropylbenzene and coupling it with an ammonia (B1221849) equivalent. nrochemistry.com However, aryl iodides can sometimes be less effective substrates than aryl bromides in amination reactions due to potential catalyst poisoning by iodide salts. researchgate.net The development of specialized ligands has expanded the scope of this reaction to include aryl iodides. wikipedia.org Nickel-catalyzed versions of the Buchwald-Hartwig amination have also been developed as a more cost-effective alternative to palladium. nih.gov

Suzuki-Miyaura Coupling : This reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound. tcichemicals.com this compound can serve as a substrate in Suzuki-Miyaura couplings to introduce various substituents at the 2-position. For example, reacting it with an arylboronic acid would yield a 2-aryl-4-isopropylaniline. The reactivity in Suzuki-Miyaura couplings can be influenced by the electronic nature of the substituents on the iodoaniline. nih.gov

| Reaction | Description | Relevance to this compound |

| Buchwald-Hartwig Amination | Pd-catalyzed C-N bond formation between an aryl halide and an amine. wikipedia.org | Synthesis from a di-iodo precursor or use as a building block. nrochemistry.comresearchgate.netnih.gov |

| Suzuki-Miyaura Coupling | Pd-catalyzed C-C bond formation between an aryl halide and an organoboron compound. tcichemicals.com | Functionalization at the 2-position. nih.gov |

Copper-Mediated Coupling Reactions

Copper-mediated couplings offer an alternative to palladium-catalyzed methods.

Ullmann-type Condensations : The Ullmann reaction traditionally refers to the copper-promoted synthesis of biaryl compounds. wikipedia.org The term has been extended to include the formation of aryl ethers, aryl thioethers, and aryl amines from aryl halides. wikipedia.orgacs.org Synthesizing this compound via an Ullmann-type reaction would likely involve coupling an iodo-precursor with an amine source. These reactions often require high temperatures, though modern developments have introduced milder conditions with the use of specific ligands. wikipedia.orgmdpi.com

Transformations from Other Halogenated 4-Isopropylanilines

A key approach to synthesizing this compound involves the transformation of other halogenated 4-isopropylanilines. This is often more practical than direct iodination, which can be challenging to control.

The Finkelstein reaction is a classic and effective method for converting alkyl and some aryl halides to their corresponding iodides. iitk.ac.inwikipedia.org This SN2 reaction involves the exchange of a halogen atom, typically chlorine or bromine, for an iodine atom. wikipedia.org The reaction is driven to completion by the use of an excess of an iodide salt, commonly sodium iodide (NaI), in a solvent like acetone (B3395972) where NaI is soluble, but the resulting sodium chloride or bromide is not, thus precipitating out of the solution. wikipedia.org

For the conversion of 2-bromo-4-isopropylaniline (B1268057) to this compound, a similar principle applies. While the classic Finkelstein reaction is most effective for alkyl halides, aromatic versions of this reaction have been developed. wikipedia.org These often require a catalyst, such as copper(I) iodide in combination with a diamine ligand, or nickel bromide with tri-n-butylphosphine, to facilitate the substitution on the aromatic ring. wikipedia.org

Reaction Conditions for Aromatic Finkelstein Reaction

| Parameter | Condition |

| Substrate | 2-Bromo-4-isopropylaniline |

| Reagent | Sodium Iodide (NaI) or Potassium Iodide (KI) |

| Catalyst | Copper(I) salts, Nickel complexes |

| Solvent | Polar aprotic solvents (e.g., DMF, DMSO) |

| Temperature | Elevated temperatures are typically required |

The choice of catalyst and solvent is crucial for the success of this transformation, as aryl halides are generally less reactive than alkyl halides in SN2 reactions. wikipedia.org

Reductive Amination Strategies for Substituted Benzaldehydes

Reductive amination is a versatile and widely used method for the synthesis of amines. youtube.comunisi.it This process involves the reaction of a carbonyl compound, in this case, a substituted benzaldehyde, with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. unisi.it

The synthesis of this compound can be envisioned through the reductive amination of a suitably substituted benzaldehyde. However, a direct synthesis from o-iodobenzaldehyde and isopropylamine (B41738) would yield N-isopropyl-2-iodobenzylamine, not this compound. To obtain the target molecule, a multi-step synthesis would be necessary, potentially involving the introduction of the isopropyl group at the para position prior to or after the reductive amination step.

The reductive amination process itself typically involves a reducing agent that selectively reduces the imine in the presence of the aldehyde. youtube.com Common reducing agents for this purpose include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). youtube.com

General Steps for Reductive Amination:

Reaction of the aldehyde with the amine to form an imine or iminium ion. youtube.com

In-situ reduction of the intermediate to the amine using a suitable reducing agent. youtube.com

Novel and Emerging Synthetic Routes

Recent advancements in synthetic chemistry have focused on developing more efficient, environmentally friendly, and rapid methods for the synthesis of complex organic molecules.

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. imist.maijtsrd.com In the context of aniline synthesis, this translates to using less toxic reagents and solvents, improving atom economy, and employing catalytic methods. imist.maijtsrd.comacs.org

One green approach involves the use of biocatalysts, such as enzymes, to perform chemical transformations. nih.govnih.govfrontiersin.org For instance, research has explored enzymatic platforms for aniline synthesis through the oxidative amination of cyclohexanones. nih.gov While not a direct synthesis of this compound, these biocatalytic methods showcase the potential for developing more sustainable routes to substituted anilines. nih.gov These enzymatic processes often occur in aqueous media under mild conditions, significantly reducing the environmental impact compared to traditional methods. nih.gov

Another green strategy is the use of water as a solvent and the reduction of nitroarenes using metal-free catalysts or bio-based carbon catalysts. researchgate.net These methods avoid the use of hazardous organic solvents and high-pressure hydrogen gas. researchgate.net

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields, shorter reaction times, and cleaner product formation compared to conventional heating methods. mdpi.comresearchgate.netyoutube.com The use of microwave irradiation can be particularly beneficial for reactions that are slow or require harsh conditions. mdpi.combeilstein-journals.org

In the synthesis of substituted anilines, microwave irradiation can be applied to various reaction types, including nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. mdpi.comnih.govrsc.org For example, a novel microwave-assisted method for producing anilines from activated aryl halides has been reported, which eliminates the need for organic solvents and catalysts. nih.govtandfonline.com This approach offers a more efficient and eco-friendly alternative for synthesizing important pharmaceutical building blocks. nih.govtandfonline.com

Advantages of Microwave-Assisted Synthesis

| Advantage | Description |

| Increased Reaction Rates | Rapid heating leads to significantly shorter reaction times. researchgate.netyoutube.com |

| Higher Yields | Improved reaction kinetics and selectivity can result in higher product yields. mdpi.comresearchgate.net |

| Enhanced Purity | Reduced side reactions often lead to cleaner product profiles. researchgate.net |

| Energy Efficiency | Direct heating of the reaction mixture is more energy-efficient than conventional heating. youtube.com |

The application of microwave technology to the synthesis of this compound could potentially streamline existing methods, such as the halogen exchange or reductive amination pathways, making them faster and more efficient.

Continuous Flow Synthesis Methodologies

The synthesis of this compound through continuous flow methodologies represents a modern approach to chemical manufacturing, offering significant advantages in terms of safety, efficiency, and scalability over traditional batch processes. This section details a conceptualized multi-step continuous flow process for the production of this compound, drawing upon established principles of flow chemistry for aniline synthesis and regioselective iodination. The process is divided into two primary stages: the continuous synthesis of the precursor, 4-isopropylaniline, followed by its continuous regioselective ortho-iodination.

The primary advantages of employing a continuous flow setup for this synthesis include enhanced heat and mass transfer, precise control over reaction parameters such as temperature and residence time, and the ability to safely handle potentially hazardous intermediates by generating and consuming them in situ. rsc.orgelveflow.comwuxiapptec.com These factors contribute to improved reaction yields, higher product purity, and a more sustainable and economical manufacturing process. elveflow.comrsc.org

A proposed continuous flow system would involve the integration of multiple reactor modules, each dedicated to a specific transformation. The seamless connection of these modules allows for a "telescoped" synthesis, where the output from one reactor is directly fed into the next, minimizing manual handling and potential for contamination. rsc.org

Stage 1: Continuous Flow Synthesis of 4-Isopropylaniline

The initial stage of the process focuses on the synthesis of the key intermediate, 4-isopropylaniline. A plausible and efficient method for this transformation in a continuous flow setup is the Friedel-Crafts alkylation of aniline with an isopropylating agent, such as isopropanol (B130326) or 2-chloropropane, using a solid acid catalyst. This approach is analogous to patented continuous flow processes for similar alkylated anilines.

A solution of aniline in a suitable solvent would be continuously mixed with the isopropylating agent and a catalyst slurry. This mixture is then passed through a heated packed-bed reactor containing a solid acid catalyst, such as a sulfated zirconia or an acidic clay. The use of a jet mixer can ensure rapid and efficient mixing of the reactants prior to entering the reactor, which is crucial for preventing localized overheating and byproduct formation. The reaction mixture then proceeds through a tubular reactor of a specific length and diameter to achieve the desired residence time for complete conversion.

The table below outlines the proposed reaction parameters for the continuous flow synthesis of 4-isopropylaniline, based on analogous industrial processes.

| Parameter | Value |

| Reactants | Aniline, Isopropanol |

| Catalyst | Sulfated Zirconia |

| Reactor Type | Packed-Bed Tubular Reactor |

| Mixing | Jet Mixer |

| Temperature | 85-95 °C |

| Residence Time | 20-30 seconds |

| Pressure | 1-5 bar |

| Expected Yield | >80% |

Upon exiting the reactor, the crude product stream containing 4-isopropylaniline can be subjected to an in-line purification step, such as a liquid-liquid extraction to remove the catalyst and any unreacted starting materials, before being forwarded to the subsequent iodination stage.

Stage 2: Continuous Regioselective Ortho-Iodination

The second stage involves the highly regioselective iodination of the continuously produced 4-isopropylaniline at the ortho-position to yield the final product, this compound. Achieving high regioselectivity is critical, and continuous flow reactors provide the precise control necessary to favor the formation of the desired isomer. One effective method for ortho-iodination of para-substituted anilines involves the use of an iodinating agent such as N-iodosuccinimide (NIS) or iodine monochloride (ICl) under controlled conditions. acs.orgajol.info

The purified 4-isopropylaniline stream from the first stage is mixed with a solution of the iodinating agent in a suitable solvent. This mixture is then introduced into a microreactor or a coiled capillary reactor, which allows for rapid heat exchange and precise temperature control. The choice of reactor is critical for managing the exothermicity of the iodination reaction and for ensuring uniform reaction conditions, which directly impacts the regioselectivity. google.com

The following table presents the proposed parameters for the continuous flow ortho-iodination of 4-isopropylaniline.

| Parameter | Value |

| Reactant | 4-Isopropylaniline |

| Iodinating Agent | N-Iodosuccinimide (NIS) |

| Solvent | Acetonitrile |

| Reactor Type | Microreactor or Coiled Capillary Reactor |

| Temperature | 0-10 °C |

| Residence Time | 5-15 minutes |

| Expected Yield (ortho-isomer) | >90% |

| Expected Regioselectivity (ortho:para) | >95:5 |

Following the iodination reaction, the product stream would pass through a final in-line purification module, which could involve quenching of the excess iodinating agent followed by extraction and solvent exchange to isolate the pure this compound. The integration of these steps into a fully continuous process allows for the on-demand synthesis of the target compound with high purity and efficiency. acs.org

Mechanistic Investigations of Reactions Involving 2 Iodo 4 Isopropylaniline

Reaction Kinetics and Rate-Determining Steps

The study of reaction kinetics for transformations involving 2-Iodo-4-isopropylaniline is crucial for understanding the sequence of bond-breaking and bond-forming events that constitute the reaction mechanism. While specific kinetic data for this particular molecule is not extensively documented in readily available literature, general principles of physical organic chemistry allow for well-founded predictions regarding its behavior in various reactions.

In electrophilic aromatic substitution reactions, the rate would be significantly influenced by the strong activating effect of the amino group. However, direct electrophilic substitution on this compound can be complex due to the multiple substituents. The amino group is a powerful activating group, directing incoming electrophiles to the ortho and para positions. chemistrysteps.comdoubtnut.com In this molecule, the position para to the amino group is occupied by the isopropyl group, and one ortho position is blocked by the iodine atom. This leaves the other ortho position as the most likely site for electrophilic attack. The kinetics of such a reaction would likely follow a second-order rate law, being first order in both the aniline (B41778) derivative and the electrophile.

For transition metal-catalyzed cross-coupling reactions, the reaction kinetics can be more intricate, often involving a catalytic cycle with several steps, any of which could be rate-determining. nih.gov These steps typically include oxidative addition, transmetalation, and reductive elimination. youtube.comlibretexts.org The nature of the catalyst, ligands, solvent, and the specific coupling partner all play a role in determining the RDS. In many palladium-catalyzed couplings of aryl iodides, the oxidative addition of the aryl iodide to the palladium(0) complex is the rate-determining step.

Table 1: Factors Influencing the Rate-Determining Step in Reactions of this compound

| Reaction Type | Potential Rate-Determining Step | Influencing Factors |

|---|---|---|

| Nucleophilic Aromatic Substitution | C-I bond cleavage | Leaving group ability of iodide, strength of the nucleophile, solvent polarity. |

| Electrophilic Aromatic Substitution | Formation of the sigma complex | Concentration of electrophile and substrate, electronic effects of substituents. |

| Cross-Coupling Reactions | Oxidative addition | Catalyst and ligand structure, temperature, electronic properties of the aryl iodide. nih.gov |

Detailed Reaction Mechanisms (e.g., SN1, SN2, E1, E2, radical mechanisms)

Reactions involving this compound can proceed through a variety of mechanistic pathways, dictated by the reaction conditions and the nature of the other reactants.

Nucleophilic Aromatic Substitution (SNAr): Aryl halides like this compound are generally unreactive towards classical SN1 and SN2 reactions. However, they can undergo nucleophilic aromatic substitution, particularly if there is a strong electron-withdrawing group on the ring, which is not the case here. The presence of the electron-donating amino and isopropyl groups makes the aromatic ring electron-rich and thus less susceptible to nucleophilic attack.

Radical Mechanisms: Under certain conditions, such as in the presence of radical initiators or upon photolysis, reactions involving aryl iodides can proceed via radical mechanisms. The relatively weak C-I bond can cleave homolytically to form an aryl radical. acs.org For instance, in the Sandmeyer reaction, the diazotization of the amino group followed by treatment with iodide can involve a radical pathway for the introduction of the iodine. A metal- and base-free method for synthesizing aryl iodides from arylhydrazines and iodine proceeds through the formation of an arenediazonium salt, which then undergoes a single-electron transfer from an iodide anion to generate an aryl radical and an iodine radical. acs.org

Benzyne (B1209423) Mechanism: In the presence of a very strong base, such as sodium amide, elimination of a proton from the position ortho to the iodine, followed by the loss of the iodide ion, can lead to the formation of a highly reactive benzyne intermediate. This intermediate would then be rapidly attacked by a nucleophile.

Role of the Amino Group in Aromatic Reactivity

The amino group (-NH₂) is a powerful activating group in electrophilic aromatic substitution reactions. chemistrysteps.comdoubtnut.com It exerts its influence primarily through a strong +M (mesomeric) or resonance effect, where the lone pair of electrons on the nitrogen atom is delocalized into the benzene (B151609) ring. doubtnut.com This electron donation significantly increases the electron density of the aromatic ring, particularly at the ortho and para positions, making the ring much more nucleophilic and thus more reactive towards electrophiles. chemistrysteps.comdoubtnut.com

However, the high reactivity conferred by the amino group can sometimes be a disadvantage, leading to over-reaction, such as polyhalogenation. libretexts.org To control the reactivity, the amino group can be reversibly converted into an amide group (e.g., by acetylation). The resulting acetamido group is still an ortho, para-director but is less activating because the lone pair on the nitrogen is also delocalized towards the carbonyl oxygen. libretexts.org

In acidic conditions, the amino group is protonated to form an anilinium ion (-NH₃⁺). The anilinium group is strongly deactivating and a meta-director due to its positive charge, which withdraws electron density from the ring through an inductive effect. wikipedia.org This property is important to consider in reactions carried out in acidic media. For example, the nitration of aniline in strong acid can yield a significant amount of the meta-nitro product. byjus.com

Influence of the Isopropyl Group on Steric and Electronic Effects

The isopropyl group [-CH(CH₃)₂] attached to the aromatic ring influences the reactivity of this compound through both steric and electronic effects.

Electronic Effects: The isopropyl group is an electron-donating group through an inductive effect (+I). libretexts.org It pushes electron density into the aromatic ring, thereby activating it towards electrophilic substitution. This effect is, however, weaker than the resonance effect of the amino group. The combined electron-donating effects of the amino and isopropyl groups make the aromatic ring of this compound highly electron-rich.

Steric Effects: The isopropyl group is bulkier than a methyl or ethyl group. This steric bulk can hinder the approach of reactants to the positions adjacent to it (the ortho positions). mdpi.comlibretexts.org In the case of this compound, the isopropyl group is at position 4. It can sterically influence reactions at positions 3 and 5. This steric hindrance can affect the regioselectivity of reactions, potentially favoring substitution at the less hindered position. libretexts.org For example, in an electrophilic substitution reaction, while the electronic effects of the amino and isopropyl groups would direct an incoming electrophile to position 6 (ortho to the amino group), any potential reaction at position 3 (ortho to the isopropyl group) would be sterically disfavored. The steric hindrance from the isopropyl group can also influence the conformation of the molecule and the geometry of transition states. mdpi.com

Impact of the Iodine Substituent on Reaction Pathways

The iodine substituent has several significant effects on the reactivity and reaction pathways of this compound.

Leaving Group Ability: Iodine is an excellent leaving group in nucleophilic aromatic substitution and cross-coupling reactions. nih.gov The carbon-iodine bond is the weakest among the carbon-halogen bonds (C-F, C-Cl, C-Br, C-I), making aryl iodides the most reactive of the aryl halides in reactions where the cleavage of this bond is important, such as in palladium-catalyzed cross-coupling reactions. nih.gov

Heavy Atom Effect: The presence of the heavy iodine atom can promote intersystem crossing and influence photochemical reactions.

Formation of Hypervalent Iodine Compounds: Aryl iodides can be oxidized to form hypervalent iodine compounds, which are versatile reagents in organic synthesis. nih.govacs.orgnih.gov These reagents can act as non-metal oxidants and facilitate a variety of transformations. nih.govacs.org

Catalytic Cycles and Intermediates in Cross-Coupling Reactions

This compound is an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions. libretexts.org These reactions are fundamental in C-C and C-N bond formation. The general mechanism for these reactions involves a catalytic cycle. nih.govyoutube.com

A typical palladium-catalyzed cross-coupling cycle for an aryl iodide (Ar-I) like this compound can be described as follows:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl iodide (this compound) in an oxidative addition step to form a Pd(II) intermediate, Ar-Pd(II)-I. youtube.comlibretexts.org This step involves the cleavage of the C-I bond and is often the rate-determining step of the catalytic cycle. nih.gov

Transmetalation (for Suzuki, Negishi, etc.): In reactions like the Suzuki coupling, the Pd(II) intermediate reacts with an organoboron compound (R-B(OR)₂) in the presence of a base. The organic group 'R' is transferred from boron to palladium, displacing the iodide and forming a new Pd(II) intermediate, Ar-Pd(II)-R. libretexts.org

Reductive Elimination: The final step is the reductive elimination from the Ar-Pd(II)-R intermediate, which forms the new C-C bond in the product (Ar-R) and regenerates the Pd(0) catalyst, allowing the cycle to continue. youtube.comlibretexts.org

The intermediates in these catalytic cycles are organopalladium complexes with palladium in the 0 or +II oxidation state. The ligands coordinated to the palladium center play a crucial role in stabilizing these intermediates and influencing the efficiency and selectivity of the reaction.

In some nickel-catalyzed cross-coupling reactions, the mechanism may involve different oxidation states of nickel, such as Ni(I) and Ni(III) intermediates, and can proceed through radical pathways. mdpi.com

Table 2: Key Steps in a Palladium-Catalyzed Cross-Coupling Cycle

| Step | Description | Key Intermediate |

|---|---|---|

| Oxidative Addition | Pd(0) inserts into the C-I bond. | Ar-Pd(II)-I |

| Transmetalation | Transfer of an organic group from another metal to palladium. | Ar-Pd(II)-R |

| Reductive Elimination | Formation of the product and regeneration of the Pd(0) catalyst. | Pd(0) |

Computational Chemistry and Reaction Pathway Elucidation

Computational chemistry provides powerful tools for elucidating the detailed mechanisms of chemical reactions, including those involving this compound. chemrxiv.org Techniques such as Density Functional Theory (DFT) can be used to model the potential energy surface of a reaction, allowing for the calculation of the structures and energies of reactants, products, intermediates, and transition states. nih.gov

By mapping the reaction pathway, computational studies can:

Predict Reaction Mechanisms: Different possible mechanistic pathways can be modeled, and the one with the lowest energy barrier is likely to be the favored pathway. nih.gov

Identify Transition States: The geometry of the transition state provides insight into the bond-breaking and bond-forming processes occurring at the most critical point of the reaction.

Determine Reaction Energetics: The activation energies and reaction enthalpies calculated can be compared with experimental kinetic data to validate a proposed mechanism.

Explain Substituent Effects: Computational models can quantify the electronic and steric effects of the amino, isopropyl, and iodo substituents on the reactivity and regioselectivity of the molecule.

For example, a computational study of a cross-coupling reaction involving this compound could model the oxidative addition step to determine its energy barrier, thus providing a theoretical basis for it being the rate-determining step. Similarly, the influence of the bulky isopropyl group on the approach of a coupling partner could be visualized and quantified. The development of machine learning algorithms is also contributing to the prediction of reaction pathways. nih.govnih.gov

Applications of 2 Iodo 4 Isopropylaniline in Complex Molecule Synthesis

As a Building Block in Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

The primary application of 2-Iodo-4-isopropylaniline is in medicinal chemistry, where it functions as a key starting material for the synthesis of high-value pharmaceutical compounds.

This compound is a documented intermediate in the synthesis of non-peptide antagonists for the corticotropin-releasing hormone (CRH) receptor. acs.org These antagonists are investigated for their potential in treating stress-related disorders. The synthesis involves coupling this compound with a suitable pyrimidine (B1678525) or triazine core to form 2-anilinopyrimidine and -triazine derivatives. nih.gov

Systematic structure-activity relationship (SAR) studies have been conducted to optimize the binding affinity of these compounds to the human CRH1 receptor. acs.orgnih.gov The research identified a pharmacophore for optimal binding and led to the discovery of several high-affinity antagonists. nih.gov For instance, the synthesis of potent anilinopyrimidine antagonists with low nanomolar binding affinities (Ki) has been achieved, demonstrating the utility of this chemical building block. nih.gov

Table 1: Examples of CRH1 Receptor Antagonists Derived from 2-Anilinopyrimidine Scaffolds

| Compound | Mean hCRH1 Ki (nM) | Oral Bioavailability (rat) |

|---|---|---|

| Early Lead (15-1) | 5700 | Low |

This table illustrates the significant improvement in receptor binding affinity and pharmacokinetic properties achieved through structural modifications of the initial lead compound. nih.gov

The quinazoline (B50416) scaffold is a prominent feature in many kinase inhibitors used in oncology. nih.govnih.gov Iodo-substituted anilines are valuable precursors for creating these structures, particularly those targeting the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). rsc.orgmdpi.com While the broader class of iodoanilines is used, the specific substitution pattern of this compound makes it suitable for generating derivatives with specific steric and electronic properties designed to fit into the ATP-binding pocket of these kinases. rsc.org

The synthesis of these derivatives often involves the condensation of the aniline (B41778) with other reagents to form the heterocyclic quinazoline ring system. The iodine atom can be retained in the final product or used as a handle for further functionalization via metal-catalyzed cross-coupling reactions. rsc.org This allows for the introduction of diverse substituents at that position to modulate the compound's biological activity and selectivity against different kinases. nih.govrsc.org

Beyond its use in specific, well-defined drug classes, this compound can be employed in the broader synthesis of various biologically active molecules. The aniline functional group is a common starting point for creating a wide range of compounds through reactions such as N-alkylation, acylation, and diazotization, leading to diverse structures with potential therapeutic applications. mdpi.com The presence of the iodo and isopropyl groups provides a framework for developing novel compounds that can be screened for various biological activities, including but not limited to antimicrobial, anti-inflammatory, or CNS-active agents.

Intermediate in Agrochemical and Specialty Chemical Synthesis

In the field of agrochemicals, aniline derivatives are important intermediates for herbicides, fungicides, and insecticides. arkema.comechemi.com While direct synthesis of commercial agrochemicals from this compound is not widely documented in public literature, its parent compound, 4-isopropylaniline (B126951), is a known metabolite of the phenylurea herbicide isoproturon. This connection suggests that anilines with this substitution pattern are relevant to the agrochemical industry. Iodinated aromatic compounds can serve as precursors in the synthesis of complex active ingredients for crop protection, where the iodine can be substituted to build more complex molecular frameworks. semanticscholar.org

Precursor for Advanced Materials and Polymers

Iodoaniline derivatives are potential monomers for the synthesis of advanced materials and polymers. The combination of the reactive iodine atom and the amino group allows for participation in polymerization reactions. For example, the iodine can be used in palladium-catalyzed cross-coupling reactions (like Sonogashira, Heck, or Suzuki couplings) to form conjugated polymers. These materials are of interest in materials science for their potential applications in electronics, such as in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), due to their semiconductor properties. The amino group can also be used to incorporate the molecule into polyamides or polyimides, potentially modifying the thermal and mechanical properties of the resulting polymers.

Derivatization Strategies for Enhanced Bioactivity or Material Properties

The chemical structure of this compound allows for several derivatization strategies to fine-tune its properties for specific applications.

Palladium-Catalyzed Cross-Coupling: The carbon-iodine bond is a highly versatile reactive handle. It allows for the formation of new carbon-carbon or carbon-heteroatom bonds through various palladium-catalyzed reactions. This is a powerful tool for building molecular complexity, enabling the attachment of aryl, alkyl, or alkyne groups, which is a common strategy in the development of kinase inhibitors and other complex APIs.

Ring Functionalization: While less common, further electrophilic aromatic substitution on the benzene (B151609) ring is possible, although the existing substituents will direct the position of any new groups.

These derivatization strategies allow chemists to systematically modify the structure of this compound to optimize its performance as either a bioactive molecule or a material precursor.

Introduction of Trifluoromethyl and other Halogenated Moieties

The introduction of fluorine-containing groups, especially the trifluoromethyl (CF₃) moiety, is a critical strategy in pharmaceutical and agrochemical development. The presence of a CF₃ group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. This compound, as an iodoarene, is an excellent substrate for reactions that introduce such groups onto an aromatic ring.

The most common method for this transformation is through palladium-catalyzed cross-coupling reactions. Utilizing a suitable trifluoromethylating agent, such as (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃) or other commercially available CF₃-nucleophilic or -electrophilic sources, the iodine atom can be efficiently replaced by a trifluoromethyl group. These reactions typically require a palladium catalyst, a ligand, and often a copper co-catalyst to facilitate the coupling.

Beyond trifluoromethylation, the iodine atom can be exchanged for other halogens (e.g., F, Cl, Br) through halogen exchange reactions, which can be catalyzed by copper salts. This allows for the synthesis of a variety of halogenated anilines that may not be readily accessible through direct halogenation methods. These transformations are crucial for fine-tuning the electronic and steric properties of a molecule during the drug discovery process.

Table 1: Representative Palladium-Catalyzed Trifluoromethylation

| Entry | Trifluoromethylating Agent | Catalyst System | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | TMSCF₃ / KF | Pd(dba)₂ / P(o-tol)₃ | DMF | 75-85 |

| 2 | CF₃SO₂Na | Pd(OAc)₂ / Xantphos | Dioxane | 70-80 |

| 3 | CuCF₃ | PdCl₂(PPh₃)₂ | NMP | 80-90 |

Note: Data presented are illustrative of typical conditions and yields for cross-coupling reactions with iodoarenes and may not represent specific results for this compound.

Formation of Complex Heterocyclic Systems

Heterocyclic compounds are foundational structures in a vast number of pharmaceuticals and biologically active molecules. This compound is a valuable precursor for the synthesis of nitrogen-containing heterocycles, particularly those fused to the aniline benzene ring, such as indoles, quinolines, and benzimidazoles. The synthetic strategy often involves a palladium-catalyzed reaction at the iodine position, followed by a cyclization step involving the adjacent amino group.

A prominent example is the Larock indole (B1671886) synthesis, where an ortho-iodoaniline is coupled with a disubstituted alkyne in the presence of a palladium catalyst. The reaction proceeds through a sequence of oxidative addition, migratory insertion, and reductive elimination to form the indole ring in a single step. Similarly, Sonogashira coupling with a terminal alkyne, followed by an intramolecular cyclization (e.g., iodocyclization), can yield a variety of heterocyclic structures. nih.gov The amino group can act as an internal nucleophile, attacking the newly introduced group to form the heterocyclic ring.

These palladium-catalyzed methods are highly versatile, tolerate a wide range of functional groups, and allow for the rapid assembly of complex molecular architectures from simple starting materials. unipi.itcapes.gov.br

Table 2: Palladium-Catalyzed Heterocycle Synthesis from o-Iodoanilines

| Reaction Type | Coupling Partner | Catalyst | Product Type |

|---|---|---|---|

| Larock Indole Synthesis | Internal Alkyne | Pd(OAc)₂ | Substituted Indole |

| Sonogashira Coupling / Cyclization | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Substituted Indole/Quinoline |

| Buchwald-Hartwig Amination | Amine/Amide | Pd₂(dba)₃ / BINAP | Phenazine/Benzodiazepine |

Note: This table illustrates common palladium-catalyzed reactions for which this compound is a suitable substrate class.

Radiolabeling for Diagnostic or Therapeutic Applications

In nuclear medicine, molecules labeled with radioactive isotopes are used as tracers for diagnostic imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). radiologykey.com Aryl iodides are important precursors for the synthesis of radiolabeled compounds because the iodine atom can be readily substituted with a radioisotope of iodine (e.g., ¹²³I, ¹²⁴I, ¹³¹I) or serve as a precursor for the introduction of other radioisotopes like fluorine-18 (B77423) (¹⁸F).

The synthesis of radioiodinated tracers from this compound can be achieved through isotopic exchange reactions, where a non-radioactive iodine atom is swapped with a radioactive one. nih.gov More commonly, a precursor molecule, such as a trialkylstannane or boronic acid derivative of the aniline, is synthesized first. This precursor then undergoes a rapid reaction with a radioactive iodide salt (e.g., Na[¹²³I]) in the presence of a mild oxidizing agent. nih.gov This iododestannylation or iododeboronation method is highly efficient and allows for the late-stage introduction of the radioisotope, which is crucial for working with short-lived radionuclides.

While direct use of this compound for radiolabeling is less common than using its stannyl (B1234572) or boro-precursors, it could theoretically be used in Cu(I)-assisted nucleophilic exchange reactions to introduce radioiodine. fishersci.ca The resulting radiolabeled aniline could then be incorporated into a larger molecule designed to target specific biological sites, such as tumors or receptors in the brain, for diagnostic imaging or targeted radiotherapy.

Table 3: Common Methods for Radioiodination of Aromatic Precursors

| Method | Precursor | Radioisotope Source | Key Reagents | Application |

|---|---|---|---|---|

| Iododestannylation | Trialkylstannyl-arene | Na[*I] | Oxidizing agent (e.g., Chloramine-T) | SPECT/PET Imaging |

| Iododeboronation | Arylboronic acid/ester | Na[*I] | Oxidizing agent, Cu catalyst | SPECT/PET Imaging |

| Halogen Exchange | Iodoarene | Na[*I] | Cu(I) salts | SPECT Imaging |

*Note: [I] denotes a radioisotope of iodine, such as ¹²³I, ¹²⁵I, or ¹³¹I.

Spectroscopic and Analytical Characterization Methodologies for Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D-NMR, solid-state NMR for polymorphs)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including "2-Iodo-4-isopropylaniline". Standard one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively.

Advanced NMR techniques offer deeper structural insights. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing connectivity between protons and carbons. For "this compound", COSY would reveal the coupling between the aromatic protons and the protons of the isopropyl group, while HSQC would correlate the protons directly attached to their respective carbon atoms.

Solid-state NMR (ssNMR) is particularly useful for studying the compound in its solid form, especially for identifying and characterizing different crystalline forms, or polymorphs. mdpi.com Since polymorphism can significantly impact the physical and chemical properties of a compound, ssNMR provides critical information on the molecular packing and conformation in the solid state. mdpi.comacs.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH (position 3) | 6.8 - 7.2 | 120 - 125 |

| Aromatic CH (position 5) | 6.6 - 7.0 | 115 - 120 |

| Aromatic CH (position 6) | 7.3 - 7.7 | 135 - 140 |

| Isopropyl CH | 2.8 - 3.2 | 30 - 35 |

| Isopropyl CH₃ | 1.1 - 1.3 | 20 - 25 |

| C-NH₂ | Not Applicable | 145 - 150 |

| C-I | Not Applicable | 85 - 90 |

| C-isopropyl | Not Applicable | 140 - 145 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy and for identifying impurities. For "this compound", HRMS would provide a highly accurate mass measurement, allowing for the confirmation of its molecular formula (C₉H₁₂IN). This technique is also instrumental in impurity profiling, capable of detecting and identifying trace-level impurities that may be present from the synthesis or degradation of the compound. nih.govijprajournal.com The high resolution of the instrument allows for the differentiation between compounds with very similar nominal masses.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. masterorganicchemistry.com The IR spectrum of "this compound" would exhibit characteristic absorption bands corresponding to its specific functional groups. The N-H stretching vibrations of the primary amine group are expected to appear as two bands in the region of 3300-3500 cm⁻¹. libretexts.org The C-H stretching vibrations of the aromatic ring and the isopropyl group would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. masterorganicchemistry.comlibretexts.org The C=C stretching vibrations of the aromatic ring would appear in the 1450-1600 cm⁻¹ region. The C-N stretching vibration is expected around 1250-1350 cm⁻¹, and the C-I stretching vibration would be found in the fingerprint region, typically below 600 cm⁻¹. docbrown.info

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber Range (cm⁻¹) |

|---|---|

| N-H Stretch (Amine) | 3300 - 3500 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 2960 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

| C-N Stretch | 1250 - 1350 |

Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for assessing the purity of "this compound" and for analyzing mixtures containing this compound. High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating non-volatile compounds and is widely used for purity determination. derpharmachemica.com A suitable reversed-phase HPLC method could be developed to separate "this compound" from its starting materials, by-products, and degradation products.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile compounds. nih.gov "this compound" can be analyzed by GC-MS to assess its purity and to identify any volatile impurities. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides structural information for each component, allowing for their identification. nih.govchem-agilent.com

Elemental Analysis and Combustion Analysis

Elemental analysis, often performed via combustion analysis, is a fundamental technique used to determine the elemental composition of a compound. wikipedia.org A known mass of "this compound" is combusted in an excess of oxygen, and the resulting combustion products (carbon dioxide, water, and nitrogen oxides) are collected and quantified. wikipedia.org The iodine content can be determined by other methods, such as combustion ion chromatography. elementallab.co.ukyoutube.com The experimentally determined percentages of carbon, hydrogen, iodine, and nitrogen are then compared with the theoretical values calculated from the molecular formula (C₉H₁₂IN) to confirm the empirical formula of the compound.

Table 3: Theoretical Elemental Composition of this compound (C₉H₁₂IN)

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 9 | 108.09 | 41.39% |

| Hydrogen | H | 1.01 | 12 | 12.12 | 4.64% |

| Iodine | I | 126.90 | 1 | 126.90 | 48.61% |

| Nitrogen | N | 14.01 | 1 | 14.01 | 5.37% |

| Total | | | | 261.12 | 100.00% |

Hyphenated Techniques for Complex Mixture Characterization

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are exceptionally powerful for the analysis of complex mixtures. actascientific.comajrconline.orgijnrd.org Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) are particularly valuable. wiley.comsemanticscholar.orgnih.goviosrphr.org

LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry, allowing for the separation and identification of components in a mixture with high sensitivity and selectivity. saspublishers.com This is especially useful for identifying unknown impurities or metabolites of "this compound".

LC-NMR directly couples an HPLC system to an NMR spectrometer, enabling the acquisition of NMR spectra of compounds as they elute from the chromatography column. This provides unambiguous structural information for the separated components without the need for prior isolation, making it a powerful tool for the structural elucidation of impurities and degradation products in complex matrices. semanticscholar.org

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Carbon dioxide |

| Water |

Theoretical and Computational Studies of 2 Iodo 4 Isopropylaniline

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are essential for understanding the electronic structure and predicting the chemical reactivity of 2-Iodo-4-isopropylaniline. researchgate.nettci-thaijo.org These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.

Key insights are derived from the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comscirp.orgdergipark.org.tr The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference between these energies, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. youtube.comdergipark.org.tryoutube.com A smaller gap generally suggests higher reactivity.

From these orbital energies, several global reactivity descriptors can be calculated to quantify the molecule's behavior in chemical reactions. nih.govresearchgate.net These descriptors provide a framework for comparing the reactivity of this compound with other related compounds. For instance, a study on substituted anilines showed that quantum chemical descriptors like HOMO and LUMO energies could successfully be correlated with toxic effects, indicating that reactivity is linked to the molecule's electronic properties. nih.gov

Table 1: Key Electronic and Reactivity Descriptors from Quantum Chemical Calculations

| Descriptor | Formula | Predicted Significance for this compound |

|---|---|---|

| HOMO Energy (EHOMO) | - | Indicates electron-donating ability; likely localized on the aniline (B41778) ring and amino group. |

| LUMO Energy (ELUMO) | - | Indicates electron-accepting ability; likely distributed across the aromatic system. |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Predicts chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |

| Chemical Potential (μ) | -(I + A) / 2 | Relates to the "escaping tendency" of electrons from the system. |

| Electrophilicity Index (ω) | μ2 / (2η) | Quantifies the ability of the molecule to act as an electrophile. |

This table represents parameters that would be calculated in a typical DFT study. The specific values would require a dedicated computational analysis of this compound.

By mapping the electrostatic potential (MEP) onto the electron density surface, regions of positive and negative charge can be visualized, identifying likely sites for electrophilic and nucleophilic attack. tci-thaijo.org For this compound, the nitrogen atom of the amino group would be a region of high negative potential (a nucleophilic site), while the hydrogen atoms of the amino group would be regions of positive potential.

Molecular Docking and Dynamics Simulations for Biological Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to explore how a small molecule like this compound might interact with biological macromolecules, such as proteins or DNA. nih.govmdpi.comnih.gov These methods are fundamental in drug discovery and toxicology for predicting binding affinity and mechanism of action. researchgate.net

Molecular Docking predicts the preferred orientation and binding affinity of a ligand when it binds to a target receptor. nih.gov A docking algorithm samples numerous possible conformations of the ligand within the active site of a protein and uses a scoring function to rank them. researchgate.net For this compound, potential protein targets could include enzymes involved in metabolic pathways or receptors where aniline-like structures are known to bind. nih.gov A docking study would reveal the specific amino acid residues involved in the interaction, the type of interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds from the iodine atom), and a quantitative estimate of the binding energy.

Molecular Dynamics (MD) Simulations provide a dynamic view of the molecular system over time. nih.govmdpi.com After an initial docking pose is determined, an MD simulation can be run to assess the stability of the ligand-protein complex in a simulated physiological environment. acs.orgfrontiersin.org The simulation calculates the forces between atoms and their subsequent motions, revealing how the ligand and protein adapt to each other. Key analyses from MD simulations include Root Mean Square Deviation (RMSD) to assess conformational stability and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein-ligand complex. acs.orgfrontiersin.org

Table 2: Typical Workflow for a Molecular Dynamics Simulation Study

| Step | Description | Purpose |

|---|---|---|

| 1. System Preparation | The protein-ligand complex from docking is placed in a simulation box, solvated with water molecules, and neutralized with ions. | To create a realistic, physiological environment for the simulation. |

| 2. Minimization | The energy of the entire system is minimized to remove any steric clashes or unfavorable geometries. | To relax the system and achieve a low-energy starting conformation. |

| 3. Equilibration | The system is gradually heated to the target temperature (e.g., 310 K) and equilibrated at the target pressure (e.g., 1 atm) while restraining the protein and ligand. | To allow the solvent and ions to equilibrate around the solute without distorting its structure. |

| 4. Production Run | Restraints are removed, and the simulation is run for a significant period (nanoseconds to microseconds) to sample the conformational space. | To observe the dynamic behavior, stability, and interactions of the complex over time. |

| 5. Trajectory Analysis | The saved trajectory is analyzed for properties like RMSD, RMSF, hydrogen bonds, and binding free energy. | To extract meaningful quantitative and qualitative data about the protein-ligand interaction. |

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies used to correlate the chemical structure of a series of compounds with their biological activity or a physicochemical property. nih.govnih.govresearchgate.net These models are instrumental in medicinal chemistry and toxicology for predicting the activity of new compounds and optimizing lead structures. cresset-group.comnih.gov

A SAR study on derivatives of this compound would involve synthesizing a series of analogues by modifying specific parts of the molecule (e.g., changing the isopropyl group, altering the position of the iodine, or adding substituents to the ring) and observing how these changes affect a specific biological activity. For instance, studies on other aniline analogues have shown that the nature and position of substituents are fundamental in determining toxic potency or fungicidal activity. nih.govnih.gov

A QSAR model takes this a step further by creating a mathematical equation that quantitatively links the structure to the activity. researchgate.net This is achieved by calculating a set of numerical values, known as molecular descriptors, for each compound in the series. These descriptors encode various aspects of the molecular structure, such as size, shape, lipophilicity, and electronic properties. Statistical methods are then used to build a model that can predict the activity of compounds not yet synthesized. tandfonline.comnih.govmdpi.com

Table 3: Examples of Molecular Descriptors for QSAR Modeling

| Descriptor Class | Example Descriptors | Information Encoded |

|---|---|---|

| Constitutional (1D) | Molecular Weight, Number of H-bond donors/acceptors | Basic composition and count of specific atom types. |

| Topological (2D) | Wiener Index, Kier & Hall Connectivity Indices | Molecular branching and connectivity. |

| Geometrical (3D) | Molecular Surface Area, Molecular Volume | Size and shape of the molecule in 3D space. |

| Physicochemical | LogP (octanol-water partition coefficient), Molar Refractivity | Lipophilicity and polarizability. |

| Quantum Chemical | HOMO/LUMO energies, Dipole Moment | Electronic properties and charge distribution. |

For a series of this compound derivatives, a QSAR model could be developed to predict, for example, their mutagenic potential, building on findings that show strong structure-mutagenicity relationships in aromatic amines. psu.edu

Conformational Analysis and Stereochemical Considerations

Conformational Analysis of this compound involves studying the different spatial arrangements of its atoms that result from rotation around its single bonds. The key flexible bonds are the C-N bond connecting the amino group to the ring and the C-C bond connecting the isopropyl group to the ring.

Computational methods can be used to perform a systematic search of the conformational space to identify the most stable, low-energy conformers. This is typically done by performing a potential energy surface (PES) scan, where the total energy of the molecule is calculated as a function of the rotation around one or more dihedral angles. The results of this analysis are crucial for understanding which shapes the molecule is most likely to adopt, which in turn influences its ability to interact with biological targets and its spectroscopic properties.

Stereochemical Considerations: this compound itself is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, it does not exist as enantiomers or diastereomers. Stereochemical considerations would only become relevant if a chiral center were introduced into the molecule through chemical modification, for example, by adding a chiral substituent.

Table 4: Key Dihedral Angles for Conformational Analysis of this compound

| Dihedral Angle | Atoms Defining the Angle | Significance |

|---|---|---|

| τ1 | C(ring)-C(ring)-N-H | Describes the orientation and pyramidalization of the amino group relative to the aromatic ring. |

| τ2 | C(ring)-C(ring)-C(isopropyl)-H | Describes the rotation of the isopropyl group relative to the plane of the aromatic ring. |

Prediction of Spectroscopic Properties

Computational chemistry allows for the accurate prediction of various spectroscopic properties, which is invaluable for structure elucidation and interpretation of experimental data. nih.govresearchgate.net Both quantum mechanical methods and, more recently, machine learning approaches are used for these predictions. nih.govnih.gov

NMR Spectroscopy: The chemical shifts for ¹H and ¹³C NMR spectra can be calculated using methods like Gauge-Independent Atomic Orbital (GIAO) within a DFT framework. nih.gov The calculation determines the magnetic shielding tensor for each nucleus, which is then converted into a chemical shift value by referencing it against a standard compound (e.g., tetramethylsilane). The accuracy of these predictions is often high enough to distinguish between different isomers or conformers. Online tools and databases also exist for rapid prediction based on structure. nmrdb.org

Infrared (IR) Spectroscopy: Theoretical IR spectra can be computed by calculating the vibrational frequencies of the molecule. researchgate.net After geometry optimization, a frequency calculation determines the energies of the normal modes of vibration. Each mode corresponds to a specific molecular motion (e.g., N-H stretch, C=C ring stretch, C-I stretch) and is associated with a predicted frequency and intensity, which can be plotted to generate a theoretical spectrum. scirp.org

UV-Vis Spectroscopy: The prediction of UV-Vis absorption spectra is achieved using Time-Dependent Density Functional Theory (TD-DFT) or other excited-state methods. nih.govchemrxiv.org These calculations determine the energies of electronic transitions from the ground state to various excited states. The results provide the absorption wavelength (λmax) and the oscillator strength (related to the intensity) for each transition, allowing for the simulation of the UV-Vis spectrum. digitellinc.com

Table 5: Hypothetical Comparison of Predicted and Experimental Spectroscopic Data

| Spectroscopy Type | Predicted Data Point | Hypothetical Predicted Value | Hypothetical Experimental Value |

|---|---|---|---|

| ¹H NMR | Aromatic Protons (δ, ppm) | 6.5 - 7.5 | 6.62, 7.05, 7.41 |

| NH2 Protons (δ, ppm) | ~3.5 | 3.55 | |

| IR | N-H Stretch (cm-1) | 3350 - 3450 | 3380, 3465 |

| C-I Stretch (cm-1) | ~500 - 600 | 545 | |

| UV-Vis | λmax (nm) | ~245, ~300 | 248, 305 |

Note: Experimental values are illustrative, based on typical ranges for similar structures like 4-isopropylaniline (B126951). chemicalbook.com Predicted values are what a computational study would aim to calculate.

Modeling of Environmental Fate and Degradation Pathways

Computational models are crucial for assessing the environmental impact of chemicals by predicting how they will behave and persist in various environmental compartments. rsc.orgnih.gov These models can estimate a chemical's tendency to biodegrade, its distribution in soil, water, and air, and the potential pathways through which it might break down.

Predicting Environmental Fate: Many environmental fate properties are predicted using QSAR-like models that correlate a chemical's structure with endpoints like biodegradability, soil adsorption coefficient (Koc), and bioconcentration factor (BCF). figshare.com These models use molecular descriptors to estimate how a compound like this compound will partition between different environmental media. The presence of the iodine atom and the aniline structure are key features that would be considered, as organo-iodine compounds can have complex environmental behavior. researchgate.netresearchgate.netpnnl.gov Computational tools can classify a compound as, for example, "readily biodegradable" or "not readily biodegradable" based on its structural features. researchgate.netnih.gov

Modeling Degradation Pathways: Beyond simple persistence metrics, computational frameworks can propose plausible degradation pathways. nih.gov By applying a set of known biochemical or photochemical reaction rules to the structure of this compound, a network of potential degradation products can be generated. For instance, models could predict initial transformation steps such as hydroxylation of the aromatic ring, N-acetylation (a common metabolic route for anilines), or dehalogenation (removal of the iodine atom), which are critical first steps in the mineralization of the compound.

Table 6: Key Environmental Fate Endpoints Predictable by Computational Models

| Endpoint | Abbreviation | Significance |

|---|---|---|

| Ready Biodegradability | - | Predicts if the compound is likely to be rapidly mineralized by microorganisms. |

| Soil Adsorption Coefficient | Koc | Indicates the tendency of the compound to bind to organic matter in soil and sediment. |

| Bioconcentration Factor | BCF | Estimates the potential for the compound to accumulate in aquatic organisms. |

| Atmospheric Half-life | t1/2 (atm) | Predicts the persistence of the compound in the atmosphere, often based on reaction with hydroxyl radicals. |

| Aqueous Hydrolysis | - | Predicts the rate at which the compound reacts with water, which can be a significant degradation pathway. |

Compound Index

Environmental and Toxicological Research Considerations

Metabolism and Degradation Pathways in Environmental Systems

The persistence and transformation of 2-Iodo-4-isopropylaniline in the environment are influenced by a variety of chemical and biological factors.